molecular formula C10H13NO4 B086752 1,4-Diethoxy-2-nitrobenzene CAS No. 119-23-3

1,4-Diethoxy-2-nitrobenzene

Cat. No. B086752
CAS RN: 119-23-3
M. Wt: 211.21 g/mol
InChI Key: AUCRWWWSFGZHBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diethoxy-2-nitrobenzene can be synthesized through various methods. One approach involves the reaction of nitrosobenzenes with imidates in the presence of rhodium and copper catalysts. This process facilitates efficient synthesis through C-H activation and C-N/N-N coupling under redox-neutral conditions, showcasing high efficiency and functional group tolerance (Wang & Li, 2016). Another method includes the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, which demonstrates the kinetic advantages of phase-transfer catalysis in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of 1,4-Diethoxy-2-nitrobenzene and related compounds has been extensively studied. For example, the crystal structure of related compounds shows significant intra- and intermolecular CH/π interactions, which are critical for understanding the molecular conformation and interactions in solid state (Jaiboon et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Diethoxy-2-nitrobenzene are diverse. For instance, the unconventional reaction of diazomethane with trihydroxy-nitrobenzene derivatives leads to novel products, indicating the complexity and potential for diverse chemical transformations (Jones et al., 1977).

Physical Properties Analysis

The physical properties of 1,4-Diethoxy-2-nitrobenzene derivatives can vary significantly depending on the molecular structure and substituents. Studies on substituted methoxybenzene derivatives provide insights into how structural variations affect physical properties, such as melting points and molecular conformations (Fun et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,4-Diethoxy-2-nitrobenzene are influenced by its functional groups. The nitro group, in particular, plays a significant role in its reactivity and interaction with other molecules. The electrochemical reduction of related nitrobenzene compounds, for example, leads to various products and provides insights into the reactivity of the nitro group in electrochemical settings (Du & Peters, 2010).

Scientific Research Applications

  • Electrophilic Aromatic Substitution

    • Field: Organic Chemistry
    • Application: This compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
    • Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
    • Outcome: This mechanism allows the synthesis of benzene derivatives via electrophilic aromatic substitution .
  • Nitration and Sulfonation

    • Field: Organic Chemistry
    • Application: Nitration and sulfonation of benzene are examples of electrophilic aromatic substitution .
    • Method: The nitronium ion (NO2+) and sulfur trioxide (SO3) are the electrophiles and individually react with benzene to give nitrobenzene and benzenesulfonic acid respectively .
    • Outcome: The result is the formation of nitrobenzene and benzenesulfonic acid .
  • Transetherification

    • Field: Organic Chemistry
    • Application: The transetherification of 2,4-dimethoxynitrobenezene with sodium t-butoxide under specific conditions .
    • Method: The reaction is carried out for 20 min at 110°C in 10% dimethoxyethane in toluene .
    • Outcome: The desired product is obtained in 87% yield with exclusive ortho-selectivity .
  • Synthesis of Benzene Derivatives

    • Field: Organic Chemistry
    • Application: This compound can be used in the synthesis of benzene derivatives via electrophilic aromatic substitution .
    • Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
    • Outcome: This mechanism allows the synthesis of various benzene derivatives .
  • Transetherification

    • Field: Organic Chemistry
    • Application: The transetherification of 2,4-dimethoxynitrobenezene with sodium t-butoxide under specific conditions .
    • Method: The reaction is carried out for 20 min at 110°C in 10% dimethoxyethane in toluene .
    • Outcome: The desired product is obtained in 87% yield with exclusive ortho-selectivity .
  • Lithium Batteries

    • Field: Material Science
    • Application: Branch chain-rich diisopropyl ether (DIPE) was selected as co-solvent of low-temperature electrolyte for lithium metal battery .
    • Method: The introduction of DIPE improved the disorder of electrolyte and the branch chains from DIPE exclude other solvents from the Li+ solvent sheath, thereby achieving a rapid desolvation process .
    • Outcome: The electrolyte guaranteed a uniform Li stripping and deposition during cycling at both room temperature and low temperature and ensured stable cycling performance for Li||LFP cells over 650 cycles at −20 °C .

properties

IUPAC Name

1,4-diethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRWWWSFGZHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059484
Record name Benzene, 1,4-diethoxy-2-nitro-
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Diethoxy-2-nitrobenzene

CAS RN

119-23-3
Record name 1,4-Diethoxy-2-nitrobenzene
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Record name 2,5-Diethoxynitrobenzene
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Record name 1,4-Diethoxy-2-nitrobenzene
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Record name Benzene, 1,4-diethoxy-2-nitro-
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Record name Benzene, 1,4-diethoxy-2-nitro-
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Record name 1,4-diethoxy-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KH Klaassens, CJ Schoot - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
Derivatives of pâ•’Diethoxybenzene: II. 1,4â•’diethoxyâ•’2â•’aminobenzeneâ•’5â•’diazoniumborofluor Page 1 178 RECUEIL 72 ( 1953) 547.564.8-262 : 547.564.4-262 : 546.273.161 …
Number of citations: 2 onlinelibrary.wiley.com
MJ Collis, DR Goddard - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
The extent of the chlorination and nitration of naphthalene, anisole, phenol, and fi-diethoxybenzene by nitryl chloride dissolved in an inert solvent has been measured. The principal …
Number of citations: 1 pubs.rsc.org
EA Braude, RP Linstead… - Journal of the Chemical …, 1954 - pubs.rsc.org
Transfer-hydrogenation, with cyclohexene as a hydrogen donor and palladium as a catalyst, provides a convenient general method for the conversion of aliphatic and aromatic nitro-…
Number of citations: 7 pubs.rsc.org
V Prabhu, K Poonkodi, K Pradeep… - Journal of Applied …, 2020 - journals.ansfoundation.org
Susceptibility of Malassezia furfur to certain medium chain fatty acids shed light onto novel strategies to control dandruff. This study explored antidandruff activity of the fatty acids and …
Number of citations: 3 journals.ansfoundation.org
G Xu, L Zhou, C Lv, M Xian, Q Wang - Journal of Saudi Chemical Society, 2019 - Elsevier
A metal-free, acid-free, direct and eco-friendly nitration methodology has been developed. A tert-butyl nitrite efficiently promotes the direct Csingle bondH nitration of electron-rich …
Number of citations: 1 www.sciencedirect.com
WP Li, G Cheng, SY Li, CZ Lin, XY Guan… - The Journal of …, 2022 - ACS Publications
A practical copper-catalyzed nitration of electron-rich arenes with trimethylsilyl chloride and guanidine nitrate is reported. A variety of nitrated products were generated in moderate to …
Number of citations: 4 pubs.acs.org

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